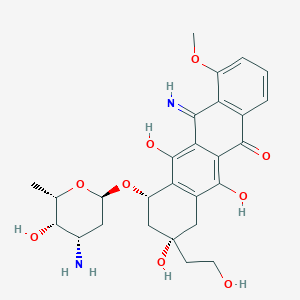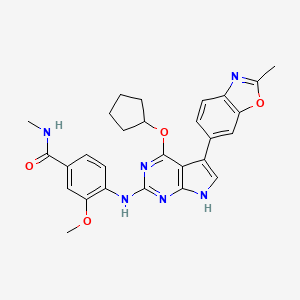
CC-671
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CC-671 is a dual inhibitor of TTK protein kinase and CDC2-like kinase 2 (CLK2). It has shown significant potential in scientific research, particularly in the fields of cancer treatment and cell cycle regulation. The compound has an IC50 value of 0.005 micromolar for TTK and 0.006 micromolar for CLK2 .
Applications De Recherche Scientifique
CC-671 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and cell cycle regulation.
Biology: Employed in cellular assays to investigate the effects on cell proliferation and apoptosis.
Medicine: Potential therapeutic agent for the treatment of cancers, particularly triple-negative breast cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mécanisme D'action
CC-671 exerts its effects by inhibiting TTK protein kinase and CDC2-like kinase 2. These kinases play crucial roles in cell cycle regulation and mitotic checkpoint control. By inhibiting these targets, this compound disrupts cell division and induces apoptosis in cancer cells. The molecular pathways involved include the inhibition of kinase activity, leading to cell cycle arrest and programmed cell death .
Safety and Hazards
Orientations Futures
Based on the data, CC-671 was moved forward for clinical development as a potent and selective TTK/CLK2 inhibitor in a subset of patients with triple-negative breast cancer . The unique inhibitory combination activity of a dual TTK/CLK2 inhibitor that preferably kills TNBC cells and shows synthetic lethality with a compromised G1–S checkpoint in breast cancer cell lines has been demonstrated .
Analyse Biochimique
Biochemical Properties
CC-671 interacts with the enzymes TTK and CLK2 . The compound’s role in biochemical reactions primarily involves the inhibition of these enzymes, leading to an increased intracellular level of chemotherapeutic drugs .
Cellular Effects
This compound has been shown to enhance the efficacy of chemotherapeutic drugs in ABCG2-overexpressing lung cancer cells . It influences cell function by inhibiting the drug efflux activity of ABCG2, which leads to an increased intracellular level of chemotherapeutic drugs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of TTK and CLK2 . This inhibition leads to changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
It has been shown that this compound does not alter the protein expression or subcellular localization of ABCG2 .
Subcellular Localization
This compound does not alter the subcellular localization of ABCG2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CC-671 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch or continuous flow reactions, with stringent quality control measures to ensure consistency and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
CC-671 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
CC-671: Dual inhibitor of TTK and CLK2.
CCT-251921: Inhibitor of CDK8 and CDK19.
Flavopiridol: Inhibitor of CDK1, CDK2, CDK4, and CDK9.
SU-9516: Inhibitor of CDK2, CDK1, and CDK4.
Uniqueness
This compound is unique due to its dual inhibition of TTK and CLK2, which are critical for cell cycle regulation and mitotic checkpoint control. This dual inhibition provides a distinct mechanism of action compared to other kinase inhibitors, making it a valuable tool in cancer research and potential therapeutic applications .
Propriétés
IUPAC Name |
4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLAVRXVFHDSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)

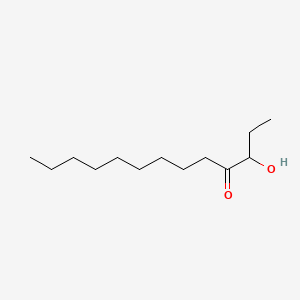
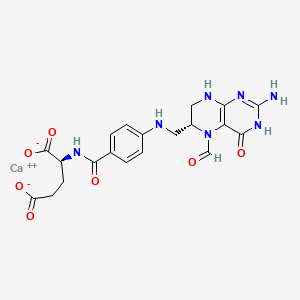
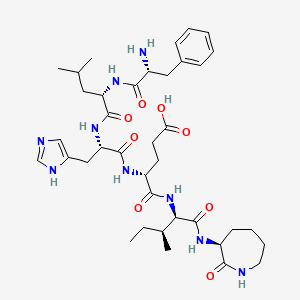
![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)
